

α -Phenyl-2-pyridineacetonitrile chemical structure and IUPAC name

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Compound of Interest

Compound Name: 2-Phenyl-2-(2-pyridyl)acetonitrile

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An In-depth Technical Guide to α -Phenyl-2-pyridineacetonitrile

This guide provides a comprehensive overview of α -Phenyl-2-pyridineacetonitrile, a versatile organic compound with applications in pharmaceutical research and chemical synthesis. It covers the compound's chemical structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and Nomenclature

α -Phenyl-2-pyridineacetonitrile is an organic compound that integrates a pyridine ring, a phenyl group, and a nitrile functional group.^[1] Its structure is characterized by a central carbon atom bonded to these three moieties and a hydrogen atom.

- IUPAC Name: 2-phenyl-2-(pyridin-2-yl)acetonitrile^{[2][3]}
- Synonyms: Phenyl(2-pyridinyl)acetonitrile, 2-Pyridylphenylacetonitrile, 2-(α -Cyanobenzyl)pyridine^{[1][2][4][5]}
- CAS Number: 5005-36-7^{[1][2][3][4][6][7][8][9]}

The molecular formula of the compound is C₁₃H₁₀N₂.^{[1][4][6][7][10]} Its structure can be represented by the SMILES string N#CC(C1=CC=CC=C1)C2=CC=CC=N2 and the InChI key CAXNYFPECZCGFK-UHFFFAOYSA-N.^{[1][2][4][6]}

Physicochemical Properties

α -Phenyl-2-pyridineacetonitrile is typically a cream-colored or white to orange-green crystalline solid.^{[1][5][7]} It is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol.^{[1][4]} A summary of its key quantitative properties is presented in the table below.

Property	Value	Source(s)
Molecular Weight	194.24 g/mol	^{[7][10]}
Melting Point	83-89 °C	^{[7][10][11]}
Boiling Point	150 °C at 2 mmHg	^[10]
Density	1.124 \pm 0.06 g/cm ³ (Predicted)	^{[10][11]}
Flash Point	115.2 °C	^{[10][11]}
Purity	\geq 97% to \geq 98%	^{[4][5][7]}

Biological and Chemical Significance

This compound is notable in medicinal chemistry and drug development. It is the major metabolite of SC-15396 (α -Phenyl- α -(2-pyridyl)thioacetamide), an antigastrin agent that inhibits gastric acid secretion.^{[4][11][12]} The metabolism occurs via the supernatant fraction of rat liver homogenate.^{[4][11][12]}

In synthetic organic chemistry, α -Phenyl-2-pyridineacetonitrile serves as a valuable intermediate.^{[1][7]} The nitrile group is reactive and can participate in various chemical transformations, making it a useful building block for more complex, biologically active molecules, particularly those targeting neurological disorders.^{[1][7]}

Experimental Protocols: Synthesis

A common method for the synthesis of α -Phenyl-2-pyridineacetonitrile involves the reaction of phenylacetonitrile with 2-bromopyridine in the presence of a strong base like sodium amide.^[2]

Materials:

- Phenylacetonitrile
- Powdered sodium amide
- Dry toluene
- 2-bromopyridine
- 6 N Hydrochloric acid
- 50% Sodium hydroxide solution
- Ether
- Anhydrous sodium sulfate
- Ice bath

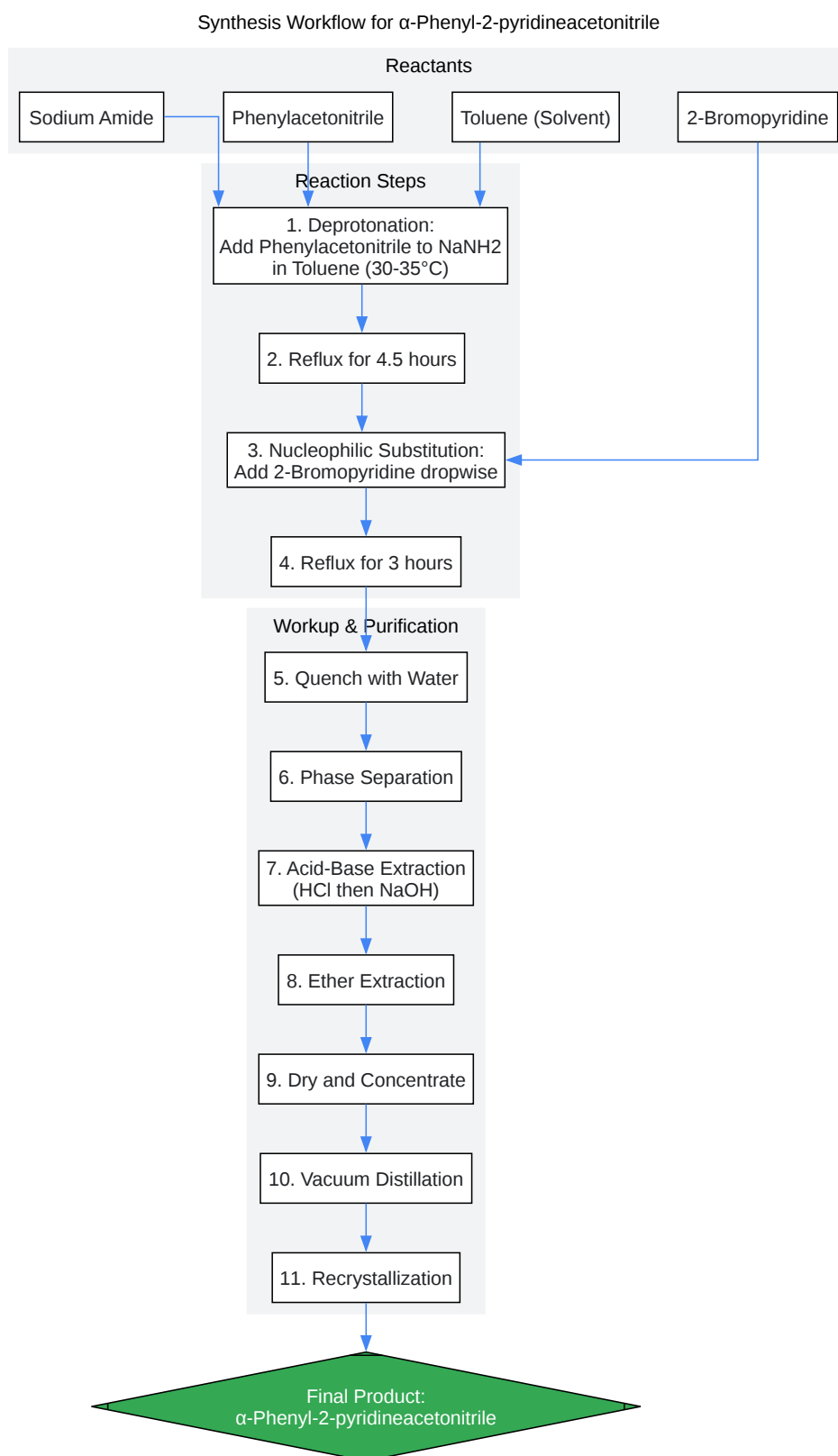
Procedure:

- A suspension of 31.2 g (0.80 mole) of powdered sodium amide in 200 ml of dry toluene is prepared in a 2-liter, three-neck round-bottom flask.[\[2\]](#)
- Phenylacetonitrile (46.8 g, 0.40 mole) is added dropwise to the stirred suspension while maintaining the temperature at 30-35°C using an ice bath for cooling.[\[2\]](#)
- After the addition is complete, the mixture is slowly heated to reflux and maintained for 4.5 hours with continuous stirring.[\[2\]](#)
- A solution of 63.6 g (0.40 mole) of 2-bromopyridine in 100 ml of toluene is then added dropwise at a rate that maintains reflux.[\[2\]](#)
- Stirring and refluxing are continued for an additional 3 hours after the addition is complete.[\[2\]](#)
- The mixture is cooled to 25°C, and approximately 300 ml of water is added cautiously.[\[2\]](#)
- The phases are separated. The toluene layer is extracted first with about 150 ml of water and then with several portions of cold 6 N hydrochloric acid.[\[2\]](#)

- The acidic extracts are combined and basified with 50% sodium hydroxide solution, with cooling.[\[2\]](#)
- The basified solution is extracted with ether. The ether extract is then washed with water, dried over anhydrous sodium sulfate, and concentrated.[\[2\]](#)
- The resulting residue is distilled under vacuum (b.p. 134-136°C at 0.07 mm) to yield the product, which crystallizes upon cooling.[\[2\]](#)
- Recrystallization from isopropyl ether yields the final product with a melting point of 87-88.5°C. The typical yield is around 54%.[\[2\]](#)

Visualized Synthesis Workflow

The following diagram illustrates the key stages of the synthesis protocol described above.



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Caption: Synthesis workflow for α -Phenyl-2-pyridineacetonitrile.

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